Benzo[d]isoxazol-3-yl trifluoromethanesulfonate
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Overview
Description
Benzo[d]isoxazol-3-yl trifluoromethanesulfonate is a chemical compound that belongs to the family of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d]isoxazol-3-yl trifluoromethanesulfonate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions, such as room temperature . Another approach includes the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via Pt-carbene intermediates .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isoxazol-3-yl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Cycloaddition Reactions: Isoxazole derivatives are known to undergo (3+2) cycloaddition reactions, often catalyzed by metals such as copper or ruthenium.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles like amines and alcohols, as well as metal catalysts for cycloaddition reactions. Reaction conditions typically involve mild temperatures and the use of solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, nucleophilic substitution reactions can yield various substituted isoxazole derivatives, while cycloaddition reactions can produce complex heterocyclic structures.
Scientific Research Applications
Benzo[d]isoxazol-3-yl trifluoromethanesulfonate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of proteins such as BRD4, which are associated with various diseases, including cancer and inflammation.
Materials Science: Isoxazole derivatives are explored for their potential use in the development of new materials with unique properties.
Biological Studies: The compound is used in studies to understand the biological activity of isoxazole derivatives, including their antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of Benzo[d]isoxazol-3-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. For instance, as a BRD4 inhibitor, it binds to the bromodomains of the BRD4 protein, preventing the protein from interacting with acetylated lysine residues on histones. This inhibition can disrupt the regulation of gene transcription, leading to potential therapeutic effects in diseases like cancer .
Comparison with Similar Compounds
Similar Compounds
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione: This compound has been studied for its anticonvulsant properties.
Uniqueness
Benzo[d]isoxazol-3-yl trifluoromethanesulfonate is unique due to its trifluoromethanesulfonate group, which imparts distinct reactivity and properties compared to other isoxazole derivatives. This uniqueness makes it a valuable compound for developing new chemical entities with potential therapeutic applications.
Properties
Molecular Formula |
C8H4F3NO4S |
---|---|
Molecular Weight |
267.18 g/mol |
IUPAC Name |
1,2-benzoxazol-3-yl trifluoromethanesulfonate |
InChI |
InChI=1S/C8H4F3NO4S/c9-8(10,11)17(13,14)16-7-5-3-1-2-4-6(5)15-12-7/h1-4H |
InChI Key |
UWLVPSDZODSWRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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